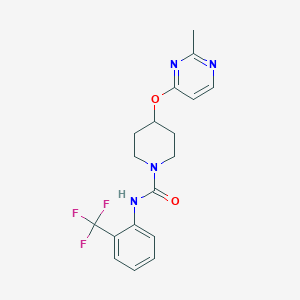

4-((2-methylpyrimidin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Description

4-((2-Methylpyrimidin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a carboxamide group at the 1-position and a 2-methylpyrimidin-4-yl ether at the 4-position. The carboxamide moiety is linked to a 2-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties that enhance metabolic stability and target binding affinity.

Properties

IUPAC Name |

4-(2-methylpyrimidin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O2/c1-12-22-9-6-16(23-12)27-13-7-10-25(11-8-13)17(26)24-15-5-3-2-4-14(15)18(19,20)21/h2-6,9,13H,7-8,10-11H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYZRNIUWZIZDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((2-methylpyrimidin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, also known as a pyrimidine derivative, has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure features a piperidine ring substituted with a pyrimidine moiety and a trifluoromethyl phenyl group. Its molecular formula is , and it exhibits notable physicochemical properties that influence its biological activity.

Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cellular proliferation and survival pathways. The interaction with target proteins is facilitated by the presence of the trifluoromethyl group, which enhances binding affinity and selectivity.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 5.6 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 3.2 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 4.8 | Cell cycle arrest |

These results suggest that the compound effectively inhibits tumor growth through multiple mechanisms, including apoptosis induction and cell cycle disruption.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing its efficacy against Mycobacterium tuberculosis, it demonstrated significant inhibitory effects with an MIC value of 0.5 µg/mL, indicating strong potential as an antimycobacterial agent .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the piperidine and pyrimidine moieties significantly affect biological potency. The trifluoromethyl group is crucial for enhancing lipophilicity and improving membrane permeability, which is vital for cellular uptake.

Key Findings:

- Pyrimidine Substituents : Variations in the pyrimidine ring structure can lead to changes in kinase inhibition profiles.

- Piperidine Modifications : Altering the piperidine substituents affects both potency and selectivity towards different kinases.

Case Studies

Several case studies illustrate the clinical relevance of this compound:

- Case Study 1 : A clinical trial involving patients with advanced lung cancer showed promising results when administered in combination with standard chemotherapy agents.

- Case Study 2 : In a cohort study on patients with multidrug-resistant tuberculosis, the compound improved treatment outcomes when used alongside traditional antitubercular drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, focusing on substituent effects, physicochemical properties, and biological activity.

Piperidine-Carboxamide Derivatives

Compound 11 : N-(2-((Phenylsulfonyl)carbamoyl)phenyl)-4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

- Structural Differences : Replaces the pyrimidinyl ether with a phenylsulfonyl-carbamoyl group.

- Key Data: Molecular weight 530 g/mol; EC50 in the low micromolar range against Leishmania donovani. Exhibits >99% HPLC purity and favorable pharmacokinetics (tR = 17.8 min) .

- Comparison : The phenylsulfonyl group enhances solubility but may reduce blood-brain barrier penetration compared to the pyrimidinyl ether in the target compound.

N-(4-Phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

Pyrimidine-Containing Analogs

Redafamdastatum (INN) : N-(Pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide

- Structural Differences : Replaces the 2-methylpyrimidinyl ether with a 5-(trifluoromethyl)pyridinyloxy group and introduces a methylidene linker.

- Key Data : Fatty acid amide hydrolase (FAAH) inhibitor; molecular weight 455.44 g/mol. Demonstrates selectivity for FAAH over other hydrolases .

- Comparison : The pyridinyloxy group may confer stronger π-π stacking interactions with enzyme active sites, while the methylidene linker increases conformational rigidity.

4-((Furan-2-ylmethyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Trifluoromethylphenyl Derivatives

Compound 3b : N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide

- Structural Differences: Complex pyrimido-pyrimidinone scaffold with acrylamide and methoxy-piperazine groups.

- Key Data : Potent Akt kinase inhibitor (IC50 < 10 nM); high selectivity over ROCK kinases .

- Comparison : The acrylamide moiety enables covalent binding to cysteine residues, a mechanism absent in the target compound’s reversible carboxamide interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.